![molecular formula C16H14Cl2OS B1360544 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-43-3](/img/structure/B1360544.png)
2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Microwave- and Ultrasound-Assisted Semisynthesis
A study by Joshi, Sharma, and Sinha (2005) explored the semisynthesis of natural methoxylated propiophenones using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in a reaction process facilitated by microwave and ultrasound heating. This method presents a practical approach for synthesizing propiophenones, indicating the potential of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone in synthetic organic chemistry (Joshi, Sharma, & Sinha, 2005).
Chlorination and Oxidation Studies
Cossar, Lu, and January (1991) investigated the chlorination of propiophenone, leading to the formation of various acids, including 2-phenylglyceric acid. This process, involving 1-phenyl-1,2-propanedione as an intermediate, highlights the chemical transformations propiophenone can undergo, relevant to the research on 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone (Cossar, Lu, & January, 1991).
Electrophilic Trisubstituted Ethylenes
Kim et al. (1999) examined electrophilic trisubstituted ethylenes, including derivatives with 2,3-dichlorophenyl groups, for copolymerization with styrene. The study on these propenoates, including their copolymer compositions and structures, contributes to the understanding of the properties and applications of similar compounds like 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone (Kim et al., 1999).
Asymmetric Transfer Hydrogenation
Zhang et al. (2003) explored the use of chiral Ru cluster-based catalyst systems in the asymmetric transfer hydrogenation of propiophenone. This research demonstrates the potential of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone in catalysis and asymmetric synthesis (Zhang et al., 2003).
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTGGYKWWICLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644343 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-43-3 |
Source
|
Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.